

Application Notes and Protocols: Mesityl Oxide in Vitamin and Fragrance Synthesis

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Compound of Interest

Compound Name: Mesityl oxide

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Mesityl oxide, an α,β -unsaturated ketone with the chemical formula C_6H_8O , serves as a versatile precursor and intermediate in the synthesis of fine chemicals.^[1] Its reactivity makes it a valuable building block for complex organic molecules, including a range of fragrance compounds and essential vitamins, most notably Vitamin A.

This document provides a detailed overview of the applications of **mesityl oxide** in these fields, complete with experimental protocols for key synthetic transformations and quantitative data to support process optimization.

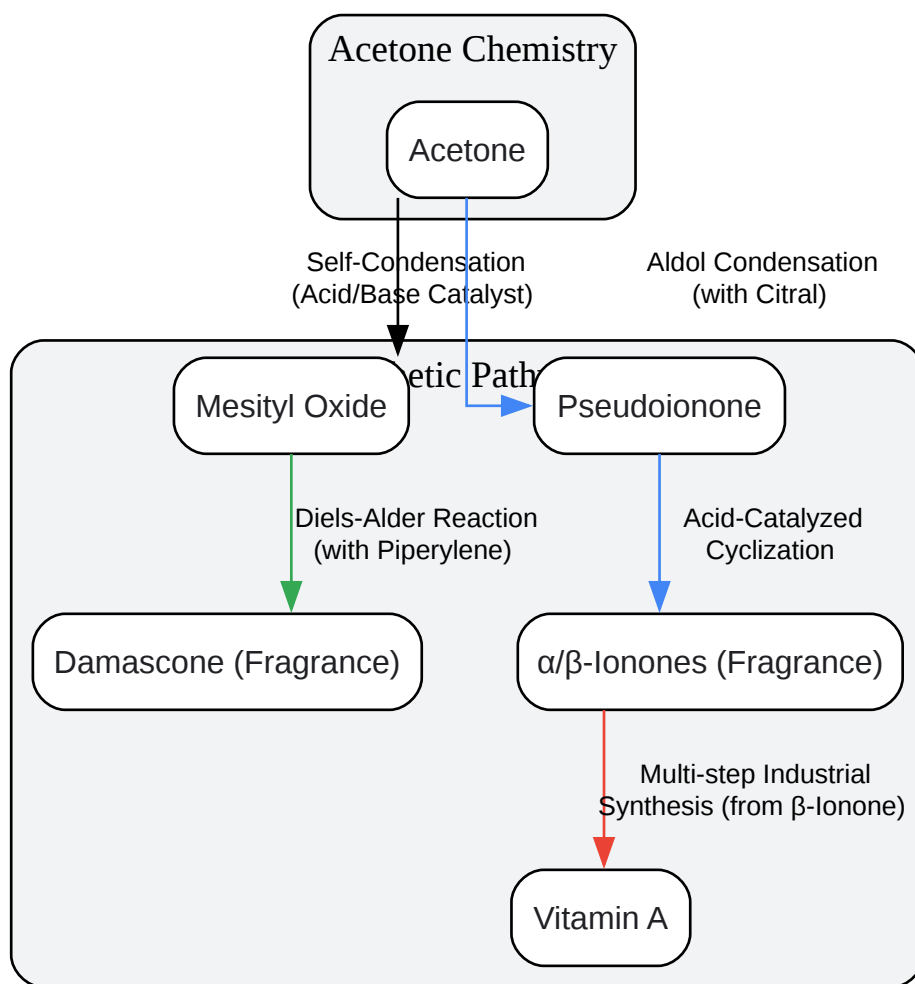
Role of Mesityl Oxide in Synthesis

Mesityl oxide's utility in the synthesis of vitamins and fragrances can be categorized into two main pathways:

- **Direct Application as a C₆ Building Block:** In this role, **mesityl oxide** itself reacts to form part of the final molecular structure. A notable example is its use in the synthesis of damascones, a class of important rose-scented fragrance compounds, through a Diels-Alder reaction.^[2]
- **Indirect Application via Acetone Condensation Chemistry:** The industrial synthesis of **mesityl oxide** involves the aldol condensation of acetone.^[3] This same fundamental reaction, the base-catalyzed aldol condensation of acetone with another molecule (citral), is the cornerstone of the industrial production of ionones.^{[4][5]} Ionones are critical intermediates,

serving both as violet-scented fragrance materials and as the primary starting point for the large-scale synthesis of Vitamin A.[6]

The following diagram illustrates the logical relationship between acetone, **mesityl oxide**, and their key synthetic products in the fragrance and vitamin industries.



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Caption: Key synthetic routes originating from acetone chemistry.

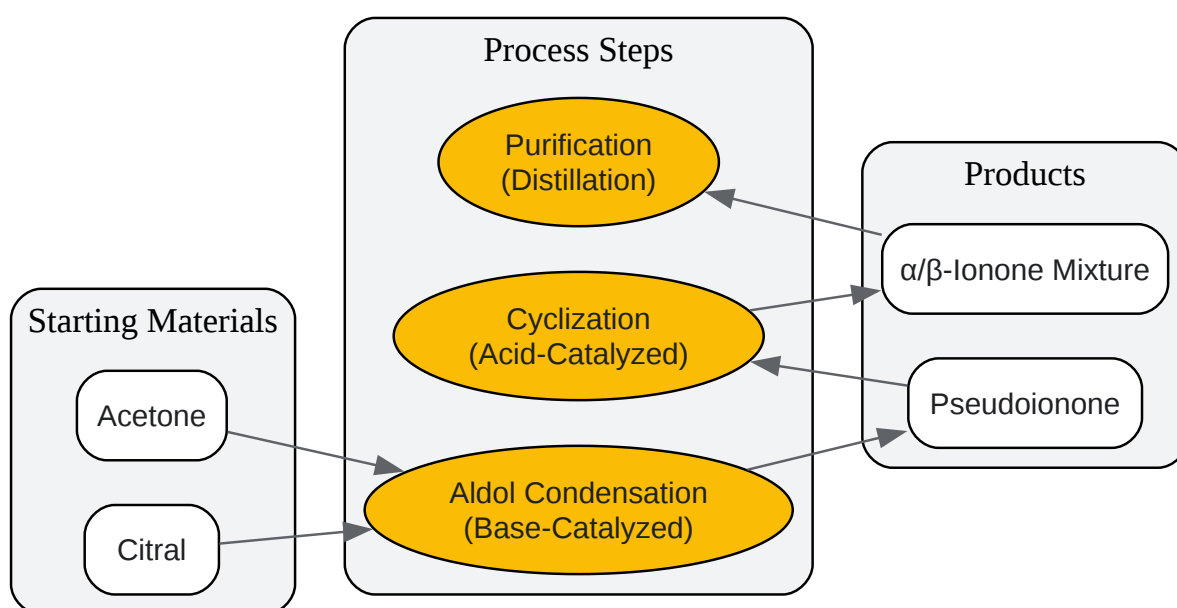
Application in Fragrance Synthesis

Mesityl oxide is directly and indirectly involved in the creation of valuable fragrance compounds.

Synthesis of Ionones (via Acetone Condensation)

The most significant contribution to fragrance and vitamin synthesis is the pathway to ionones, which begins with the base-catalyzed condensation of citral and acetone to form pseudoionone.^[3] This is subsequently cyclized in the presence of acid to yield a mixture of α - and β -ionone.^[4]

The general workflow for ionone synthesis is depicted below.



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Caption: Experimental workflow for the synthesis of ionones.

This protocol is adapted from procedures utilizing a sodium hydroxide catalyst.^{[4][7]}

- **Reaction Setup:** In a reaction kettle equipped with a stirrer and temperature control, add 1100 liters of acetone, 260 liters of water, and 25 liters of a 30% aqueous sodium hydroxide solution. Stir to ensure homogeneity.^[7]
- **Addition of Citral:** Cool the mixture to 20°C. Add 170 kg of citral (content $\geq 95.0\%$) dropwise over a period of 2 hours while maintaining the temperature.^[7]

- Reaction: After the addition is complete, continue the reaction at 35-45°C for 3-4 hours.[8] Monitor the reaction progress by gas chromatography (GC) until the citral content is less than 1.5%.[8]
- Neutralization and Work-up: Neutralize the reaction mixture with acetic acid to a pH of 6.0-6.5.[7] Allow the layers to separate. Remove the aqueous layer.
- Purification: The organic layer is subjected to vacuum distillation to remove the solvent and obtain the crude pseudoionone. Collect the fraction at 104-109°C / 240Pa to yield the purified product.[7]

This protocol uses concentrated sulfuric acid for the cyclization of pseudoionone.

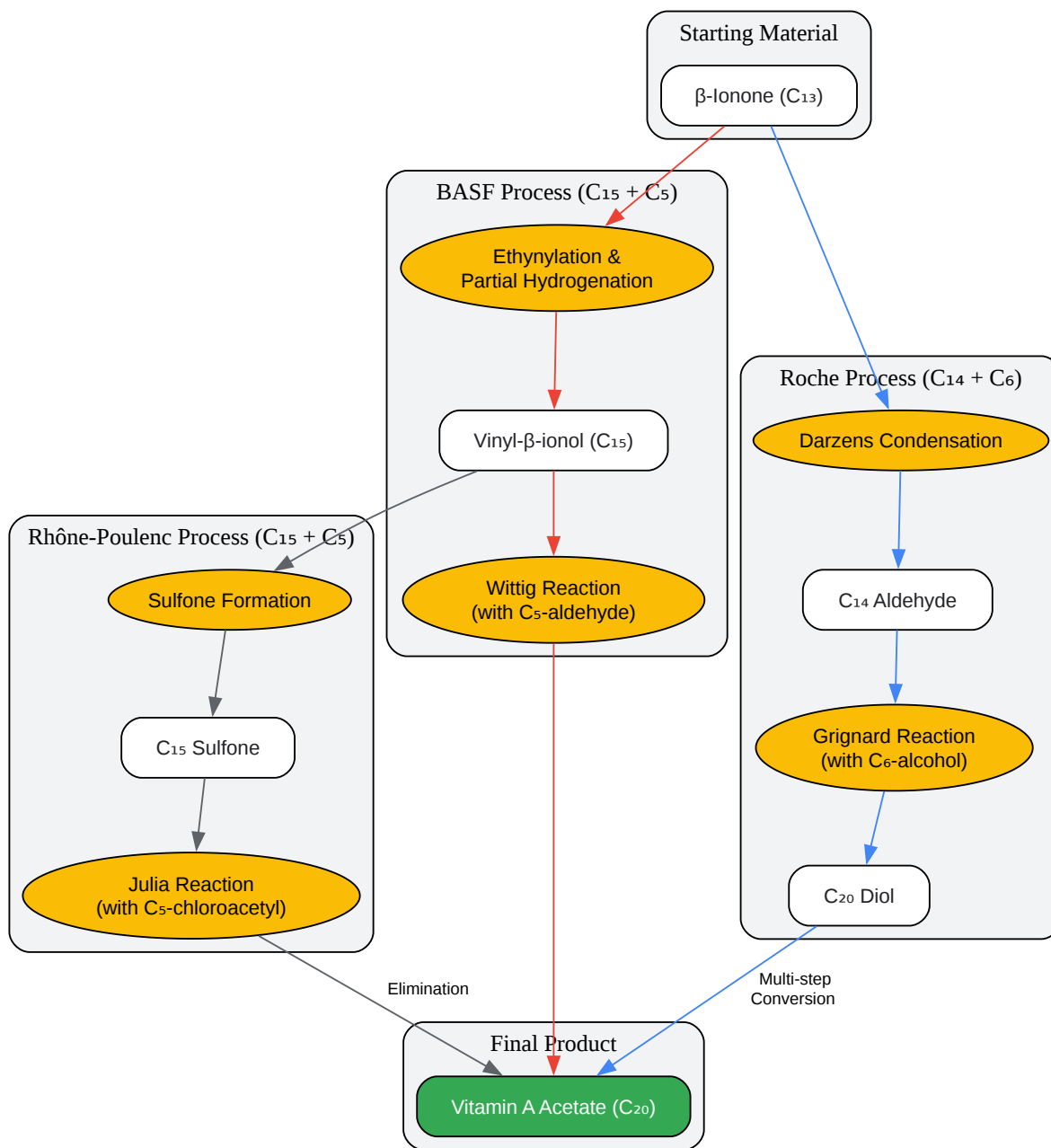
- Reaction Setup: In a suitable reactor, prepare a mixture of 120 liters of a non-polar solvent (e.g., No. 6 solvent oil), 5 liters of methanol, and 160 liters of concentrated sulfuric acid. Stir the mixture and cool to -18°C.[7]
- Addition of Pseudoionone: Slowly add 55 kg of the previously synthesized pseudoionone to the cooled acid mixture, ensuring the temperature is maintained between -12°C and -18°C. [7]
- Reaction: Stir the mixture at this temperature for 30-50 minutes. The reaction is highly exothermic and requires careful temperature control.
- Quenching and Work-up: Quench the reaction by pouring the mixture into ice water. Separate the organic layer, wash it with a sodium carbonate solution, and then with water until neutral.
- Purification: The crude product is purified by vacuum distillation to yield high-purity β -ionone.

Step	Catalyst/ Reagent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Reference(s)
Pseudoionone Synthesis	30% NaOH (aq)	20-45	2-4	90.8	92.2	[7]
Pseudoionone Synthesis	41% NaOH (aq)	40	1.5	63.1	-	[4]
β -Ionone Cyclization	Conc. H ₂ SO ₄	-18 to -12	0.5-0.8	72.0-85.0	≥96.0	[7]

Application in Vitamin Synthesis

The primary application in vitamin synthesis is the production of Vitamin A, which uses β -ionone as the key C₁₃ building block. Several industrial processes have been developed to extend the side chain of β -ionone to the full C₂₀ skeleton of Vitamin A.

The following diagram outlines three major industrial pathways for the synthesis of Vitamin A acetate from β -ionone.



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Caption: Industrial synthesis routes to Vitamin A from β-ionone.

Protocol Outline: The Arens-van Dorp / Reformatsky Route

One of the earliest syntheses of a Vitamin A active substance involved the chain extension of β -ionone using the Reformatsky reaction.^[1]

- First Chain Extension ($C_{13} \rightarrow C_{18}$):
 - Reaction: β -ionone is reacted with methyl γ -bromocrotonate in the presence of activated zinc. This forms a β -hydroxy ester.
 - Dehydration: The resulting hydroxy-ester is dehydrated using a mild acid (e.g., anhydrous oxalic acid) to form an ester.
 - Saponification: The ester is saponified to yield ionylidene crotonic acid.
 - Ketone Formation: The acid is treated with methyllithium to produce the C_{18} ketone.^[1]
- Second Chain Extension ($C_{18} \rightarrow C_{20}$):
 - Reaction: The C_{18} ketone undergoes a second Reformatsky reaction, this time with methyl bromoacetate and zinc, to form a C_{20} hydroxy-ester.^[1]
 - Final Conversion: The hydroxy-ester is then converted through a series of steps (dehydration, saponification) to yield Vitamin A acid, a substance with high biological activity.^[1]

Protocol Outline: The BASF Wittig Route

This process is a cornerstone of modern industrial Vitamin A production.^{[9][10]}

- Formation of C_{15} Phosphonium Salt:
 - Reaction: β -ionone is first converted to vinyl- β -ionol (C_{15}). This can be achieved by reaction with a vinyl Grignard reagent or by ethynylation followed by partial hydrogenation (e.g., using a Lindlar catalyst).^{[9][11]}

- Salt Formation: The resulting vinyl- β -ionol is treated with triphenylphosphine and an acid (e.g., HCl) to form the C₁₅-triphenylphosphonium salt.[9][10]
- Wittig Reaction:
 - Coupling: The C₁₅-phosphonium salt is reacted with a C₅-aldehyde (specifically, γ -acetoxy- β -methyl-crotonaldehyde) in the presence of a base (e.g., sodium methoxide) in an organic solvent.[9][10] This Wittig olefination directly forms the C₂₀ carbon skeleton of Vitamin A acetate.
- Purification: The final product is purified to yield all-trans-Vitamin A acetate.

The overall yields for these multi-step industrial syntheses are complex and proprietary. However, specific steps are reported with high efficiency. For example, the Julia olefination step in the Rhône-Poulenc synthesis proceeds with high yield.

Process	Key Intermediate(s)	Key Reaction(s)	Advantage	Reference(s)
Roche Process	C ₁₄ Aldehyde, C ₆ Alcohol	Darzens Condensation, Grignard Reaction	Established and robust industrial process.	[9][10]
BASF Process	C ₁₅ Phosphonium Salt, C ₅ Aldehyde	Wittig Reaction	Efficient C-C bond formation, high stereoselectivity.	[9][10]
Rhône-Poulenc	C ₁₅ Sulfone, C ₅ Chloroacetyl	Julia Olefination	Utilizes sulfone chemistry for olefination.	[9][10]

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All chemical syntheses should be performed with appropriate safety precautions, including the use of personal protective equipment, and in a well-ventilated fume hood. A thorough risk assessment should be conducted before any experimental work.

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